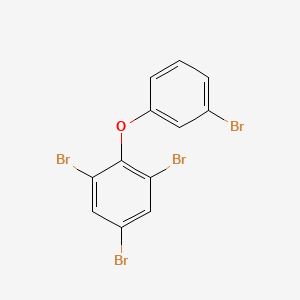

2,3',4,6-Tetrabromodiphenyl ether

Descripción general

Descripción

2,3’,4,6-Tetrabromodiphenyl ether: is a polybrominated diphenyl ether (PBDE) with the molecular formula C12H6Br4O . It is one of the many congeners of PBDEs, which are widely used as flame retardants in various consumer products, including electronics, textiles, and plastics . The compound is known for its persistence in the environment and potential for bioaccumulation, raising concerns about its impact on human health and ecosystems .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,3’,4,6-Tetrabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions, including temperature and solvent, are optimized to achieve selective bromination at the desired positions on the diphenyl ether molecule .

Industrial Production Methods: Industrial production of 2,3’,4,6-Tetrabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves continuous bromination in reactors designed to handle large volumes of reactants and products. The reaction mixture is then subjected to purification steps, including distillation and crystallization, to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 2,3’,4,6-Tetrabromodiphenyl ether undergoes various chemical reactions, including:

Debromination: The removal of bromine atoms, often using reducing agents like zero-valent zinc in the presence of ascorbic acid.

Common Reagents and Conditions:

Debromination: Zero-valent zinc and ascorbic acid in a methanol-water solvent system at pH 4.

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Substitution: Sodium hydroxide in an aqueous or alcoholic medium at elevated temperatures.

Major Products Formed:

Debromination: Lower-brominated diphenyl ethers and bromide ions.

Oxidation: Hydroxylated diphenyl ethers and brominated phenols.

Substitution: Various substituted diphenyl ethers depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Flame Retardant

2,3',4,6-Tetrabromodiphenyl ether is primarily utilized as a flame retardant in various materials such as textiles, plastics, and electronics. Its ability to inhibit ignition and slow combustion makes it valuable in consumer products. The effectiveness of this compound in fire safety applications is attributed to its action in the condensed phase during combustion, where it interferes with free radical reactions and heat release.

Environmental Studies

Due to its classification as a persistent organic pollutant (POP), this compound has been extensively studied for its environmental impact. Research indicates that it can bioaccumulate in the food chain and pose risks to human health and ecosystems. Studies have shown that exposure can lead to endocrine disruption and neurotoxicity by interacting with thyroid hormone receptors and altering hormone levels in exposed organisms .

Biological Effects

Research has identified various biological activities associated with this compound:

- Endocrine Disruption: The compound has been implicated in disrupting hormonal functions due to its interaction with endocrine systems.

- Neurotoxicity: Evidence suggests that it may affect developmental processes in vertebrates by interfering with neural development pathways .

Case Study 1: Flame Retardant Efficacy

A study conducted on the effectiveness of this compound as a flame retardant demonstrated that it significantly reduced flammability in treated textiles compared to untreated controls. The study highlighted the compound's ability to form a protective char layer during combustion, enhancing fire resistance.

Case Study 2: Environmental Impact Assessment

An environmental assessment study evaluated the distribution of this compound in aquatic ecosystems. The findings revealed significant concentrations of the compound in sediment samples from industrial areas, indicating potential bioaccumulation risks for aquatic organisms and subsequent transfer through the food web .

Mecanismo De Acción

The mechanism of action of 2,3’,4,6-Tetrabromodiphenyl ether involves its interaction with various molecular targets and pathways:

Endocrine Disruption: The compound can interfere with thyroid hormone homeostasis by binding to thyroid hormone receptors and altering the expression of genes involved in thyroid hormone synthesis and metabolism.

Neurotoxicity: It affects neuronal development and function by disrupting calcium signaling and neurotransmitter release.

Immune Response: Modulates immune cell function by altering the expression of cytokines and other immune-related genes.

Comparación Con Compuestos Similares

2,2’,4,4’-Tetrabromodiphenyl ether (BDE-47): Another PBDE congener with similar flame-retardant properties but different bromination pattern.

2,3,4,4’-Tetrabromodiphenyl ether: Similar structure but with bromine atoms at different positions, affecting its reactivity and environmental behavior.

2,3,3’,4’-Tetrabromodiphenyl ether: Another isomer with distinct bromination pattern and properties.

Uniqueness: 2,3’,4,6-Tetrabromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical reactivity, environmental persistence, and biological effects. Its selective bromination at the 2, 3’, 4, and 6 positions makes it a valuable compound for studying the structure-activity relationships of PBDEs and their impact on health and the environment .

Actividad Biológica

2,3',4,6-Tetrabromodiphenyl ether (commonly referred to as Tetrabromodiphenyl ether or TBDE) is a member of the polybrominated diphenyl ethers (PBDEs), a group of chemicals widely used as flame retardants. These compounds have raised concerns due to their persistence in the environment and potential adverse effects on human health and ecosystems. This article examines the biological activity of TBDE, focusing on its immunotoxicity, endocrine disruption, and potential carcinogenic effects.

- Chemical Formula : C12H6Br4O

- Molecular Weight : 543.8 g/mol

- CAS Number : 189084-62-4

Immunotoxicity

Research indicates that TBDE can significantly affect immune system function. A study demonstrated that exposure to PBDEs, including TBDE, can impair the activities of macrophages and basophils, leading to a dampened pro-inflammatory response. Specifically, TBDE treatment was shown to reduce the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in macrophages .

Table 1: Effects of TBDE on Cytokine Production in Macrophages

| Cytokine | Control Level (pg/mL) | TBDE Treatment Level (pg/mL) |

|---|---|---|

| IL-1β | 250 | 150 |

| IL-6 | 300 | 180 |

| TNF-α | 200 | 120 |

Endocrine Disruption

TBDE has been implicated in disrupting endocrine functions. Studies have indicated that PBDEs can interfere with thyroid hormone regulation and estrogen signaling pathways. This disruption may lead to developmental and reproductive issues, particularly in aquatic organisms exposed to these compounds .

Carcinogenic Potential

The carcinogenic potential of TBDE is still under investigation. However, some studies suggest that exposure may increase the risk of certain cancers due to its ability to induce oxidative stress and DNA damage in various cell lines .

Case Study: Cytotoxicity in Cancer Cell Lines

A recent study assessed the cytotoxic effects of TBDE on several human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 20 |

| HCT-116 | 15 |

| A549 | 25 |

| K562 | 22 |

The results indicate that TBDE exhibits significant cytotoxicity across multiple cancer types, suggesting a potential role in cancer development or progression .

Environmental Persistence and Human Exposure

TBDE is classified as a persistent organic pollutant (POP), meaning it can accumulate in the environment and within biological tissues. Studies have detected TBDE in human serum samples, indicating widespread exposure through various pathways including diet and environmental contamination . The concentration levels vary by age group and gender, with higher levels observed in younger populations.

Table 2: Serum Concentration of PBDEs in Different Age Groups

| Age Group (Years) | Mean Serum Concentration (ng/g lipid) |

|---|---|

| 19-24 | 2.15 |

| 25-34 | 1.80 |

| 35-49 | 1.50 |

| 50-64 | 1.30 |

Propiedades

IUPAC Name |

1,3,5-tribromo-2-(3-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-7-2-1-3-9(4-7)17-12-10(15)5-8(14)6-11(12)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZNRCYNZJADTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC2=C(C=C(C=C2Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60879890 | |

| Record name | BDE-69 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327185-09-1 | |

| Record name | 2,3',4,6-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327185091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-69 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4,6-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EIZ74Z3DO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.